molecular formula C23H22Cl2N2O3S B12495697 N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B12495697
M. Wt: 477.4 g/mol
InChI Key: DFODSFKSCRBGFN-UHFFFAOYSA-N
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Description

N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes benzyl, dichlorobenzyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with 3,4-dichlorobenzyl chloride to form N-benzyl-N~2~-(3,4-dichlorobenzyl)amine. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~)

    Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-methyl-4-nitroaniline
  • N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Uniqueness

N-benzyl-N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H22Cl2N2O3S

Molecular Weight

477.4 g/mol

IUPAC Name

N-benzyl-2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C23H22Cl2N2O3S/c1-17-7-10-20(11-8-17)31(29,30)27(15-19-9-12-21(24)22(25)13-19)16-23(28)26-14-18-5-3-2-4-6-18/h2-13H,14-16H2,1H3,(H,26,28)

InChI Key

DFODSFKSCRBGFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCC3=CC=CC=C3

Origin of Product

United States

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